2-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl and a trifluoromethyl group, along with a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final step involves the formation of the tetrahydroisoquinoline ring.
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized using a condensation reaction between a suitable aldehyde and an amine in the presence of a catalyst.
Substitution Reactions: The methoxyphenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of Tetrahydroisoquinoline: The final step involves cyclization to form the tetrahydroisoquinoline ring, which can be achieved through a Pictet-Spengler reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully saturated derivatives.
Scientific Research Applications
2-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: The compound is investigated for its potential effects on various biological pathways and its ability to modulate receptor activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The methoxyphenyl and trifluoromethyl groups can enhance its binding affinity to certain receptors or enzymes, while the tetrahydroisoquinoline moiety may facilitate its passage through biological membranes. The compound may modulate signaling pathways by acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
2-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline: can be compared with other pyrimidine derivatives and tetrahydroisoquinoline compounds.
Examples: this compound, this compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C21H18F3N3O |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H18F3N3O/c1-28-17-8-4-7-15(11-17)18-12-19(21(22,23)24)26-20(25-18)27-10-9-14-5-2-3-6-16(14)13-27/h2-8,11-12H,9-10,13H2,1H3 |
InChI Key |
RPDWVYLBMPAFHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCC4=CC=CC=C4C3)C(F)(F)F |
Origin of Product |
United States |
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